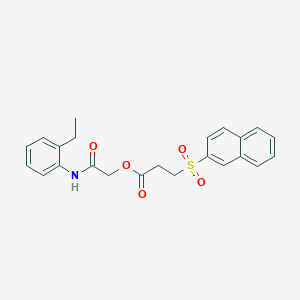![molecular formula C25H23N3O5 B229501 2-(biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethanone](/img/structure/B229501.png)
2-(biphenyl-4-yloxy)-1-{4-[(4-nitrophenyl)carbonyl]piperazin-1-yl}ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine is a complex organic compound with a unique structure that combines a biphenyl group, an acetyl group, and a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine typically involves multiple steps, starting with the preparation of the biphenyl and piperazine intermediates. The biphenyl group can be synthesized through a Suzuki coupling reaction, while the piperazine ring is often prepared via cyclization reactions. The final step involves the acylation of the piperazine ring with the biphenyl and nitrobenzoyl groups under controlled conditions, such as using anhydrous solvents and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and environmental sustainability. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The biphenyl group can be oxidized to form quinones.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions, oxidizing agents like potassium permanganate for oxidation reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation of the biphenyl group produces quinones.
Wissenschaftliche Forschungsanwendungen
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other biphenyl derivatives and piperazine-based molecules. Examples include:
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-aminobenzoyl)piperazine
- 1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-methylbenzoyl)piperazine
Uniqueness
1-[([1,1’-Biphenyl]-4-yloxy)acetyl]-4-(4-nitrobenzoyl)piperazine is unique due to the presence of both the biphenyl and nitrobenzoyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C25H23N3O5 |
|---|---|
Molekulargewicht |
445.5 g/mol |
IUPAC-Name |
1-[4-(4-nitrobenzoyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C25H23N3O5/c29-24(18-33-23-12-8-20(9-13-23)19-4-2-1-3-5-19)26-14-16-27(17-15-26)25(30)21-6-10-22(11-7-21)28(31)32/h1-13H,14-18H2 |
InChI-Schlüssel |
CYLDUBJISWWHOG-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Kanonische SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-METHOXYPHENOXY)-1-[4-(4-NITROBENZYL)PIPERAZINO]-1-ETHANONE](/img/structure/B229420.png)


![N-BENZYL-N-METHYL-N-[1-(2-NITROBENZYL)-4-PIPERIDYL]AMINE](/img/structure/B229424.png)
![2-[1-(2-Nitrobenzyl)-4-piperidinyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B229425.png)
![1-(2-Fluorophenyl)-4-[1-(4-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229427.png)
![1-Ethyl-4-[1-(3-nitrobenzyl)piperidin-4-yl]piperazine](/img/structure/B229430.png)
![1-Benzyl-4-[1-(3-nitrobenzyl)-4-piperidinyl]piperazine](/img/structure/B229433.png)
![4-(4-fluorobenzoyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229437.png)
![3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-5-(2-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229439.png)
![5-(2-furyl)-3-hydroxy-1-[2-(1H-indol-3-yl)ethyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B229441.png)
![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 1-[(diphenylacetyl)amino]-5-oxopyrrolidine-3-carboxylate](/img/structure/B229442.png)

![2-Fluorobenzyl 4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoate](/img/structure/B229446.png)
